molecular formula C18H21FN2O4S2 B2729809 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 946227-58-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B2729809
CAS No.: 946227-58-3
M. Wt: 412.49
InChI Key: PLUXPCMFEBZWKR-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydroquinoline moiety with a fluorinated benzenesulfonamide group, making it an interesting subject for scientific research.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethylsulfonyl group. The final step involves the sulfonamide formation with the fluorinated benzene derivative. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance efficiency and reduce environmental impact. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as amines or halides .

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorinated benzene ring can enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and tetrahydroquinoline derivatives, such as:

Uniqueness

What sets N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the ethylsulfonyl and fluorinated benzenesulfonamide groups enhances its reactivity and potential for targeted interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-8-16(12-17(14)21)20-27(24,25)18-9-7-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUXPCMFEBZWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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